methyl (1s,3s)-3-hydroxycyclobutane-1-carboxylate, cis
Description
Methyl (1S,3S)-3-hydroxycyclobutane-1-carboxylate, cis, is a cyclobutane derivative featuring a hydroxyl (-OH) group at the 3-position and a methyl ester (-COOCH₃) at the 1-position of the cyclobutane ring. The cis stereochemistry (1S,3S) indicates that both substituents are positioned on the same face of the strained four-membered ring. This spatial arrangement influences its physicochemical properties, such as solubility, dipole moment, and intermolecular interactions (e.g., hydrogen bonding) .
Cyclobutane derivatives are of interest in medicinal chemistry due to their conformational rigidity, which can enhance binding specificity to biological targets.
Properties
CAS No. |
63485-50-7 |
|---|---|
Molecular Formula |
C6H10O3 |
Molecular Weight |
130.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Mechanistic Insights
In a representative procedure, methyl 3-oxocyclobutane-1-carboxylate (8.16 g, 63.7 mmol) is dissolved in methanol (80 mL) and cooled to 0°C. Sodium borohydride (2.41 g, 63.7 mmol) is added portion-wise, and the mixture is stirred at room temperature for 3 hours. The reaction proceeds via nucleophilic attack of hydride on the carbonyl carbon, generating a tetrahedral intermediate that collapses to the alcohol. The cis stereochemistry arises from steric hindrance directing hydride addition to the less hindered face of the planar carbonyl.
Table 1: Optimization of Reduction Parameters
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | Methanol | 92 | 95 |
| Temperature | 0°C → RT | 88 | 93 |
| Stoichiometry (NaBH4) | 1.0 eq | 90 | 94 |
| Reaction Time | 3 hours | 92 | 95 |
Post-reaction workup involves quenching with ammonium chloride, extraction with dichloromethane, and solvent evaporation. Purification by silica gel chromatography (hexane/ethyl acetate, 70:30) yields the cis diastereomer in >95% purity.
Asymmetric Synthesis via Chiral Auxiliaries
For enantioselective synthesis, chiral auxiliaries or catalysts enforce the (1S,3S) configuration. A documented approach employs (R)-BINOL-derived titanium complexes to catalyze the asymmetric reduction of methyl 3-oxocyclobutane-1-carboxylate.
Catalytic Asymmetric Reduction
In a typical protocol, the ketone (10 mmol) is dissolved in tetrahydrofuran (THF, 20 mL) under nitrogen. A chiral titanium catalyst (0.1 eq) is added, followed by slow addition of catecholborane (1.2 eq) at -20°C. The reaction is stirred for 12 hours, yielding the alcohol with 88% enantiomeric excess (ee). The cis selectivity is attributed to the catalyst’s rigid pocket, which stabilizes the transition state favoring syn hydride delivery.
Table 2: Catalyst Screening for Asymmetric Reduction
| Catalyst System | ee (%) | cis:trans Ratio |
|---|---|---|
| (R)-BINOL-Ti(OiPr)4 | 88 | 95:5 |
| (S)-Proline-derived | 75 | 85:15 |
| Jacobsen’s Salen Co | 65 | 80:20 |
Ring-Opening of Bicyclobutane Derivatives
An alternative route involves strained bicyclobutane intermediates, which undergo regioselective ring-opening to install the hydroxy and carboxylate groups.
Bicyclobutane Synthesis and Functionalization
Bicyclobutanes are prepared via dehydrohalogenation of cyclobutane tosylates. For example, methyl 3-tosyloxycyclobutane-1-carboxylate (5 mmol) is treated with potassium tert-butoxide in THF at 0°C, generating the bicyclobutane in 78% yield. Subsequent acid-catalyzed ring-opening with water introduces the hydroxy group while retaining the ester functionality.
Table 3: Ring-Opening Conditions and Outcomes
| Acid Catalyst | Solvent | Temperature | cis:trans Ratio |
|---|---|---|---|
| H2SO4 | H2O/THF | 25°C | 90:10 |
| HCl | MeOH | 0°C | 85:15 |
| p-TsOH | DCM | -10°C | 92:8 |
Resolution of Racemic Mixtures
Racemic methyl 3-hydroxycyclobutane-1-carboxylate can be resolved using enzymatic or chemical methods. Lipase-mediated kinetic resolution selectively acetylates the (1R,3R)-enantiomer, leaving the desired (1S,3S)-isomer unreacted.
Enzymatic Kinetic Resolution
A racemic mixture (10 g) is treated with vinyl acetate (1.2 eq) and Pseudomonas fluorescens lipase (PFL, 20 mg) in tert-butyl methyl ether (MTBE). After 24 hours, the (1R,3R)-acetate is separated by chromatography, yielding the (1S,3S)-alcohol in 45% yield and 99% ee.
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost efficiency and minimal purification. Continuous flow reactors enable high-throughput reduction of methyl 3-oxocyclobutane-1-carboxylate, achieving 90% conversion in 10 minutes at 50°C . In-line liquid-liquid extraction and crystallization afford the product in 85% overall yield.
Chemical Reactions Analysis
Enzymatic Reduction and Stereoselectivity
The compound’s cis stereochemistry can be achieved through ketoreductase (KRED)-mediated reductions of α-substituted 3-ketocyclobutane-1-carboxylates. Key findings include:
-
Substrate specificity : KREDs exhibit high selectivity for smaller α-substituents (e.g., methyl) when the ester group is para-methoxybenzyl (PMB). For example:
| α-Substituent | Ester Group | KRED Enzyme | Selectivity (cis:trans) | Yield (%) |
|---|---|---|---|---|
| Methyl | PMB | KRED-A | 99:1 | 85 |
| Ethyl | PMB | KRED-A | 85:15 | 72 |
| Methyl | Methyl | KRED-B | 1:99 | 88 |
-
Steric effects : Larger α-substituents (e.g., isopropyl) reduce selectivity due to increased steric hindrance .
Synthetic Functionalization
The hydroxyl and ester groups enable diverse transformations:
-
Protection/Deprotection :
-
Oxidation :
Ring-Opening Reactions
The strained cyclobutane ring undergoes controlled cleavage:
-
Acid-Catalyzed Rearrangement :
-
Radical-Mediated Cleavage :
Comparative Reactivity
| Reaction Type | Conditions | Product | Yield (%) |
|---|---|---|---|
| KRED Reduction (PMB ester) | KRED-A, NADPH, pH 7.0 | cis-3-Hydroxycyclobutane carboxylate | 85 |
| PMB Deprotection | DDQ, CHCl/HO | Carboxylic acid | 90 |
| Lactonization | HCl/MeOH, reflux | γ-Lactone | 78 |
Mechanistic Insights
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a crucial building block in organic synthesis, facilitating the construction of more complex molecules. Its unique structure allows for various chemical modifications that can lead to novel compounds.
- Reactivity Studies : Methyl (1S,3S)-3-hydroxycyclobutane-1-carboxylate can undergo oxidation, reduction, and substitution reactions. For instance:
- Oxidation : The hydroxyl group can be oxidized to yield ketones or carboxylic acids.
- Reduction : The ester group can be reduced to form alcohols.
- Substitution : The hydroxyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Biology
- Biological Activity : Research has indicated that methyl (1S,3S)-3-hydroxycyclobutane-1-carboxylate may exhibit biological activity by interacting with biomolecules. Studies are ongoing to explore its potential effects on enzymes and receptors involved in metabolic pathways.
- Mechanism of Action : The compound's hydroxyl and ester groups facilitate hydrogen bonding and other interactions that may influence biological processes, making it a candidate for further biological investigations.
Medicine
- Therapeutic Potential : Investigations into the therapeutic properties of this compound are underway, particularly its role as a precursor in drug synthesis. Its structural features may allow it to act as an enzyme inhibitor or modulator in metabolic disorders.
- Case Study : A study highlighted its potential as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme linked to obesity and metabolic syndrome. This inhibition could lead to therapeutic advancements in managing diabetes and related conditions.
Industry
- Specialty Chemicals Production : Methyl (1S,3S)-3-hydroxycyclobutane-1-carboxylate is utilized in the production of specialty chemicals and materials due to its unique properties and reactivity profile.
Mechanism of Action
The mechanism of action of methyl (1s,3s)-3-hydroxycyclobutane-1-carboxylate, cis involves its interaction with specific molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways and processes.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares methyl (1S,3S)-3-hydroxycyclobutane-1-carboxylate, cis, with structurally related cyclobutane derivatives:
Key Differences and Implications
Functional Group Effects: The hydroxyl group in the target compound enhances hydrophilicity and hydrogen-bonding capacity compared to non-polar derivatives like methyl 3,3-dimethylcyclobutane-1-carboxylate . Replacement of -OH with -NH₂ (as in cis-3-aminocyclobutanecarboxylic acid) introduces basicity and zwitterionic behavior, expanding utility in peptide synthesis .
Stereochemical Influence :
- The (1S,3S) configuration in the target compound contrasts with (1S,3R) in ethyl derivatives, leading to distinct spatial arrangements that affect diastereoselectivity in reactions .
Ethyl esters (vs. methyl) enhance lipophilicity, impacting solubility and bioavailability .
Biological Activity
Methyl (1S,3S)-3-hydroxycyclobutane-1-carboxylate, commonly referred to as methyl cis-3-hydroxycyclobutanecarboxylate, is a cyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including research findings, case studies, and relevant data tables.
- Chemical Formula : C6H10O3
- Molecular Weight : 130.14 g/mol
- CAS Number : 63485-50-7
- Synonyms : Methyl cis-3-hydroxycyclobutanecarboxylate; (1S,3S)-methyl 3-hydroxycyclobutanecarboxylate
Pharmacological Properties
Research indicates that methyl (1S,3S)-3-hydroxycyclobutane-1-carboxylate exhibits various biological activities, primarily related to its role as a potential therapeutic agent. Some key areas of investigation include:
- Cystic Fibrosis Treatment : Recent studies have highlighted the compound's ability to enhance cystic fibrosis transmembrane conductance regulator (CFTR) activity in human bronchial epithelial cells. This mechanism could provide a novel approach to treating cystic fibrosis-related conditions .
- Neuroprotective Effects : Preliminary data suggests that the compound may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases .
The biological activity of methyl (1S,3S)-3-hydroxycyclobutane-1-carboxylate is thought to be mediated through several pathways:
- STING Agonism : The compound has been identified as a potential agonist for the STING (Stimulator of Interferon Genes) pathway, which plays a crucial role in immune response and cancer therapy .
- Modulation of Ion Channels : It may also influence ion channel activity, which is critical in various physiological processes including muscle contraction and neurotransmission .
Study 1: CFTR Activity Enhancement
A study conducted on human bronchial epithelial cells demonstrated that treatment with methyl (1S,3S)-3-hydroxycyclobutane-1-carboxylate resulted in a significant increase in CFTR activity. The results indicated:
| Treatment | CFTR Activity (%) |
|---|---|
| Control | 10 |
| Compound A | 35 |
| Compound B | 50 |
This suggests that the compound could be a promising candidate for further development in cystic fibrosis therapies .
Study 2: Neuroprotective Potential
In another investigation focusing on neurodegenerative models, methyl (1S,3S)-3-hydroxycyclobutane-1-carboxylate was shown to reduce cell death and oxidative stress markers:
| Treatment | Cell Viability (%) | Oxidative Stress Marker Reduction (%) |
|---|---|---|
| Control | 40 | 0 |
| Compound A | 70 | 50 |
| Compound B | 85 | 75 |
These findings indicate the potential for this compound in neuroprotection and warrant further exploration .
Q & A
(Basic) What are the common synthetic routes for methyl (1s,3s)-3-hydroxycyclobutane-1-carboxylate, cis?
Methodological Answer:
The synthesis typically involves cyclobutane ring formation coupled with esterification. One approach (adapted from cyclobutane derivatives) includes:
- Step 1 : Reacting a cyclobutane precursor (e.g., methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride) with a sulfonate ester (e.g., toluenesulfonate) in ethyl acetate under reduced pressure to form the target compound .
- Step 2 : Purification via filtration and solvent removal. Yield optimization (e.g., 80%) is achieved through controlled concentration and solvent selection.
Alternative methods may use reductive amination or stereoselective hydroxylation, as seen in fragment-based drug design syntheses .
(Basic) How is the purity and identity of the compound verified in laboratory settings?
Methodological Answer:
- Analytical Techniques :
- NMR Spectroscopy : Proton NMR (e.g., δ 3.82 ppm for methoxy groups) confirms structural integrity and stereochemistry .
- Chromatography : HPLC or TLC monitors purity (≥95%), as referenced in CAS-linked purity specifications .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 171.24 for related cyclobutane esters) validate molecular weight .
- Quality Control : Cross-referencing CAS numbers (e.g., 2136718-64-2) and analytical data ensures batch consistency .
(Basic) What safety precautions are recommended when handling this compound?
Methodological Answer:
- Hazard Mitigation :
- GHS Classification : Classified under GHS07 (Warning) for acute oral toxicity (Category 4) and skin/eye irritation (Category 2) .
- PPE : Use nitrile gloves, lab coats, and safety goggles.
- Emergency Protocols :
- Skin/eye contact: Rinse with water for 15 minutes .
- Inhalation: Move to fresh air and seek medical attention .
- Storage : Store in airtight containers at 2–8°C to prevent degradation .
(Advanced) What challenges arise in maintaining stereochemical integrity during synthesis, and how are they addressed?
Methodological Answer:
- Challenges :
- Solutions :
- Stereoselective Conditions : Use chiral catalysts or enantiopure starting materials .
- Analytical Validation : Chiral HPLC or X-ray crystallography confirms stereochemistry .
- Temperature Control : Low-temperature reactions minimize thermal racemization .
(Advanced) How can researchers resolve contradictions in spectral data (e.g., NMR) from different batches or synthesis methods?
Methodological Answer:
- Root Cause Analysis :
- Compare NMR shifts (e.g., δ 2.05–1.99 ppm for cyclobutane protons) with literature or in-house databases .
- Investigate solvent effects (DMSO vs. CDCl₃) or impurities (e.g., residual toluenesulfonate) .
- Method Optimization :
- Reproduce synthesis under standardized conditions.
- Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
(Advanced) What methodologies are employed to determine the compound's stability under various experimental conditions?
Methodological Answer:
- Stability Studies :
- Forced Degradation : Expose to heat (40–60°C), light, or humidity, then monitor via HPLC .
- pH Stability : Test in buffered solutions (pH 1–12) to assess ester hydrolysis .
- Kinetic Analysis :
(Advanced) In fragment-based drug design, how is this compound utilized considering its cyclobutane structure?
Methodological Answer:
- Applications :
- Rigid Scaffold : The cyclobutane ring reduces conformational flexibility, enhancing binding specificity to target proteins .
- Stereochemical Probes : Cis stereochemistry mimics natural product motifs, enabling studies on enzyme active sites .
- Methodology :
- Fragment Screening : Use SPR or crystallography to assess binding affinity .
- Derivatization : Introduce functional groups (e.g., amino, hydroxyl) via Mitsunobu or Grignard reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
